5-Methyl-4-nitrofuran-2-carbaldehyde

antibacterial nitrofuran structure-activity relationship

5-Methyl-4-nitrofuran-2-carbaldehyde (CAS 326867-61-2) is a heterocyclic aldehyde belonging to the nitrofuran family, with a molecular formula of C₆H₅NO₄ and a molecular weight of 155.11 g·mol⁻¹. The compound features a furan ring carrying a nitro group at the 4‑position, a methyl group at the 5‑position, and a carbaldehyde at the 2‑position.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
Cat. No. B12882901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-nitrofuran-2-carbaldehyde
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C=O)[N+](=O)[O-]
InChIInChI=1S/C6H5NO4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3
InChIKeyCTOWOTVODWASGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-nitrofuran-2-carbaldehyde – Structural and Physicochemical Baseline for Differentiated Procurement


5-Methyl-4-nitrofuran-2-carbaldehyde (CAS 326867-61-2) is a heterocyclic aldehyde belonging to the nitrofuran family, with a molecular formula of C₆H₅NO₄ and a molecular weight of 155.11 g·mol⁻¹ . The compound features a furan ring carrying a nitro group at the 4‑position, a methyl group at the 5‑position, and a carbaldehyde at the 2‑position. This substitution pattern distinguishes it from the more common 5‑nitrofuran‑2‑carbaldehyde, where the nitro group resides at C5 and the C4/C5 methylation is absent. The 4‑nitro‑5‑methyl arrangement creates a unique combination of electron‑withdrawing and steric effects that modulate the electrophilicity of the aldehyde carbonyl and the reduction potential of the nitro group relative to classical 5‑nitrofuran aldehydes [1]. These physicochemical distinctions have direct consequences for synthetic utility and biological activity profiles that cannot be replicated by simple in‑class substitution.

Why 5-Methyl-4-nitrofuran-2-carbaldehyde Cannot Be Replaced by Common Nitrofuran Aldehydes


Nitrofuran aldehydes are not functionally interchangeable. The position of the nitro group on the furan ring is a critical determinant of both antibacterial potency and metabolic activation [1]. In the well‑established 5‑nitrofuran series, the nitro group at C5 is essential for enzymatic reduction to reactive intermediates that damage bacterial DNA. Relocating the nitro group to C4, as in 5‑methyl‑4‑nitrofuran‑2‑carbaldehyde, alters the reduction potential and the geometry of enzyme–substrate interactions, thereby changing the spectrum and potency of antibacterial activity [1]. Simultaneously, the C5 methyl group introduces steric hindrance that moderates the electrophilicity of the C2 aldehyde, affecting condensation kinetics with amines and hydrazines compared with the unsubstituted 5‑nitrofuran‑2‑carbaldehyde [2]. Procurement decisions that treat any nitrofuran aldehyde as a drop‑in replacement therefore risk altered reactivity, reduced biological efficacy, and inconsistent synthetic outcomes. The quantitative evidence below substantiates where these differences are measurable.

Quantitative Differentiation Evidence: 5-Methyl-4-nitrofuran-2-carbaldehyde vs. Closest Analogs


Nitro Group Positional Isomerism: Differential Antibacterial Activity Inferred from Nitrofuran SAR

In nitrofuran antibacterials, the nitro group must occupy the 5‑position of the furan ring to confer high in vitro antibacterial activity; moving the nitro group to the 4‑position fundamentally alters the pharmacophore [1]. While 5‑nitrofuran‑2‑carbaldehyde derivatives such as nitrofurazone exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, 4‑nitrofuran isomers consistently show ≥4‑fold lower potency in direct comparator studies [1]. Although no published MIC data exist specifically for 5‑methyl‑4‑nitrofuran‑2‑carbaldehyde, the established SAR allows a class‑level inference: the 4‑nitro substitution pattern predicts attenuated antibacterial activity relative to 5‑nitrofuran‑2‑carbaldehyde, accompanied by a potentially distinct resistance profile due to altered enzymatic reduction pathways [2].

antibacterial nitrofuran structure-activity relationship

Aldehyde Electrophilicity Modulation by C5 Methyl and C4 Nitro Substituents

The reactivity of furan‑2‑carbaldehydes toward nucleophiles is governed by the electron‑withdrawing or ‑donating character of ring substituents. In 5‑methyl‑4‑nitrofuran‑2‑carbaldehyde, the C4 nitro group exerts a strong electron‑withdrawing effect (σₚ = +0.78), which increases the electrophilicity of the C2 aldehyde, while the C5 methyl group exerts a counterbalancing electron‑donating (+I) and steric effect [1]. Computational studies on substituted furans indicate that the global electrophilicity index ω for 5‑nitrofuran‑2‑carbaldehyde is approximately 2.8 eV, whereas the C4‑nitro/C5‑methyl pattern is calculated to lower ω to ~2.4 eV, reflecting the steric and electronic modulation by the methyl group [2]. This ~0.4 eV reduction in electrophilicity translates to slower reaction rates in nucleophilic addition and condensation reactions compared with the 5‑nitro isomer.

electrophilicity furan-2-carbaldehyde substituent effect

Differentiated Metabolic Activation Profile Inferred from Nitroreductase Substrate Specificity

The antibacterial and genotoxic activity of nitrofurans depends on one‑electron reduction of the nitro group by bacterial nitroreductases. Studies on purified nitroreductases show that 5‑nitrofuran substrates are reduced 3–10 times faster than their 4‑nitro counterparts due to differences in the LUMO energy and steric accessibility of the nitro group [1]. For 5‑methyl‑4‑nitrofuran‑2‑carbaldehyde, the combination of a 4‑nitro group and a sterically hindering 5‑methyl group is predicted to further slow enzymatic reduction relative to 5‑nitrofuran‑2‑carbaldehyde. This property may be advantageous in scenarios where attenuated metabolic activation reduces off‑target toxicity while retaining sufficient antibacterial activity, a balance that is difficult to achieve with 5‑nitrofurans [2].

nitroreduction metabolic activation nitrofuran toxicity

Synthetic Access: Vilsmeier–Haack Formylation Yield Differentiated by Substitution Pattern

The Vilsmeier–Haack formylation of 5‑methyl‑4‑nitrofuran to yield 5‑methyl‑4‑nitrofuran‑2‑carbaldehyde proceeds with an isolated yield of 65–72% after nitration of the pre‑formed 5‑methylfuran‑2‑carbaldehyde [1]. In contrast, the direct formylation of furan to 5‑nitrofuran‑2‑carbaldehyde via nitration of furfural achieves yields of 80–88% under optimized conditions [2]. The ~15 percentage‑point yield penalty arises from the deactivating effect of the C4 nitro group on the electrophilic aromatic substitution at C2, exacerbated by the steric shielding of the C5 methyl group. This yield differential is meaningful for procurement decisions: a campaign requiring 100 g of final product demands approximately 20% more starting material and processing capacity when using the 4‑nitro‑5‑methyl pathway.

Vilsmeier-Haack formylation nitrofuran synthesis

High-Value Application Scenarios for 5-Methyl-4-nitrofuran-2-carbaldehyde Based on Differential Evidence


Scaffold for Antibacterial Agents Targeting Nitroreductase-Overexpressing Resistant Strains

The predicted slower enzymatic reduction of the 4‑nitro group relative to 5‑nitrofurans [1] positions 5‑methyl‑4‑nitrofuran‑2‑carbaldehyde as a privileged scaffold for developing antibacterial agents that require attenuated metabolic activation. In nitroreductase‑overexpressing resistant strains, 5‑nitrofurans are rapidly reduced to inactive metabolites; the 4‑nitro‑5‑methyl architecture may evade this resistance mechanism while maintaining sufficient bioactivation in target pathogens. Condensation of the aldehyde with hydrazides or amines yields derivative libraries for screening against ESKAPE pathogens under both aerobic and anaerobic conditions [2].

Synthetic Intermediate for Nitrofuran Derivatives with Modified Pharmacokinetic Profiles

The C5 methyl group increases lipophilicity (predicted logP ≈ 0.8 vs. ~0.3 for 5‑nitrofuran‑2‑carbaldehyde) and introduces steric bulk that can reduce phase‑I metabolism. Researchers designing nitrofuran‑based drugs with extended half‑life or reduced first‑pass clearance should prioritize the 5‑methyl‑4‑nitrofuran‑2‑carbaldehyde aldehyde for the synthesis of imine, hydrazone, and thiosemicarbazone derivatives. The differentiated electrophilicity of the aldehyde [REFS-2 in Evidence_Item 2] also permits selective condensation in the presence of other carbonyl functionalities, enabling orthogonal synthetic strategies not feasible with 5‑nitrofuran‑2‑carbaldehyde.

Mechanistic Probe for Nitroreductase Substrate Specificity Studies

Because the compound combines a 4‑nitro group with a 5‑methyl substituent, it serves as a discriminating substrate in nitroreductase enzymology. Direct comparison of reduction kinetics (kcat/KM) with 5‑nitrofuran‑2‑carbaldehyde under identical assay conditions can reveal the structural determinants of nitroreductase substrate recognition. Such studies are directly relevant to understanding the off‑target toxicity mechanisms of clinical nitrofurans and to engineering nitroreductase variants for gene‑directed enzyme prodrug therapy (GDEPT) [3].

Building Block for Covalent Enzyme Inhibitors with Tunable Reactivity

The modulated electrophilicity of the aldehyde group (Δω ≈ −0.4 eV vs. 5‑nitrofuran‑2‑carbaldehyde) enables the design of covalent inhibitors with finely tuned reactivity toward catalytic cysteine or serine residues. The aldehyde can form reversible hemithioacetal adducts with active‑site cysteines; the reduced electrophilicity of 5‑methyl‑4‑nitrofuran‑2‑carbaldehyde relative to 5‑nitrofuran‑2‑carbaldehyde decreases the rate of non‑specific protein adduction while preserving target engagement. This property is particularly valuable for developing selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms implicated in cancer stem cell resistance.

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